molecular formula C15H22N2O3 B2408653 tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate CAS No. 473254-13-6

tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate

Cat. No. B2408653
M. Wt: 278.352
InChI Key: PJMPDSCDUZBOAC-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 473254-13-6. It has a molecular weight of 278.35 . The IUPAC name for this compound is tert-butyl 2-(benzylamino)-1-methyl-2-oxoethylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate” is 1S/C15H22N2O3/c1-11(17-14(19)20-15(2,3)4)13(18)16-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)(H,17,19) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Metalation and Alkylation Studies

  • Metalation and Alkylation between Silicon and Nitrogen: Sieburth et al. (1996) explored tert-butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon. This process is efficient for synthesizing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Synthesis of Important Intermediates

  • Synthesis of Biologically Active Compounds: Zhao et al. (2017) reported on the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in drugs like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
  • Preparation of Functionalized Carbamates: The work by Ortiz, Guijarro, and Yus (1999) demonstrated the synthesis of functionalized carbamates through the reaction of tert-butyl N-(chloromethyl)-N-methyl carbamate with various electrophiles (Ortiz, Guijarro, & Yus, 1999).

Chemical Transformations and Building Blocks

  • N-(Boc) Nitrone Equivalents: Guinchard et al. (2005) described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, useful in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Crystallographic Studies

  • Carbamate Derivatives and Hydrogen Bonds: Das et al. (2016) investigated two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, focusing on the interplay of strong and weak hydrogen bonds in crystal structures (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Miscellaneous Applications

  • Synthetic Intermediate for Protease Inhibitors: Ghosh et al. (2017) detailed the synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate as a building block for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

properties

IUPAC Name

tert-butyl N-[1-(benzylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(17-14(19)20-15(2,3)4)13(18)16-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMPDSCDUZBOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate

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